molecular formula C19H17NO5 B12779490 (-)-13beta-Hydroxystylopine CAS No. 53777-76-7

(-)-13beta-Hydroxystylopine

Cat. No.: B12779490
CAS No.: 53777-76-7
M. Wt: 339.3 g/mol
InChI Key: DKRYSHHGXFYAHR-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-13beta-Hydroxystylopine: is a naturally occurring alkaloid found in certain plant species. It belongs to the class of isoquinoline alkaloids, which are known for their diverse pharmacological activities. This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-13beta-Hydroxystylopine typically involves multiple steps, starting from simpler isoquinoline derivatives. One common synthetic route includes the Pictet-Spengler reaction, which forms the core isoquinoline structure. Subsequent steps involve hydroxylation and other functional group modifications to achieve the final compound. Reaction conditions often include the use of strong acids or bases, specific temperature controls, and sometimes the use of catalysts to enhance reaction efficiency.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to contain this alkaloid. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (-)-13beta-Hydroxystylopine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s pharmacological properties.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, modifying the compound’s structure and activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, (-)-13beta-Hydroxystylopine is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoquinoline alkaloids and their derivatives.

Biology: Biologically, this compound is investigated for its potential effects on cellular processes. Studies have shown that it may interact with specific enzymes and receptors, influencing pathways related to cell growth and differentiation.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Preliminary research suggests it may have anti-inflammatory, analgesic, and anticancer properties, making it a candidate for drug development.

Industry: Industrially, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (-)-13beta-Hydroxystylopine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could modulate the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    Stylopine: Another isoquinoline alkaloid with similar structural features but different pharmacological properties.

    Berberine: Known for its antimicrobial and anti-inflammatory effects, berberine shares some structural similarities with (-)-13beta-Hydroxystylopine.

    Palmatine: This compound also belongs to the isoquinoline class and is studied for its potential therapeutic applications.

Uniqueness: this compound stands out due to its specific hydroxylation pattern and stereochemistry, which contribute to its unique biological activity. Its distinct structure allows for specific interactions with molecular targets, differentiating it from other similar compounds.

Properties

CAS No.

53777-76-7

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

(1R,24R)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-24-ol

InChI

InChI=1S/C19H17NO5/c21-18-11-1-2-14-19(25-9-22-14)13(11)7-20-4-3-10-5-15-16(24-8-23-15)6-12(10)17(18)20/h1-2,5-6,17-18,21H,3-4,7-9H2/t17-,18-/m1/s1

InChI Key

DKRYSHHGXFYAHR-QZTJIDSGSA-N

Isomeric SMILES

C1CN2CC3=C(C=CC4=C3OCO4)[C@H]([C@H]2C5=CC6=C(C=C51)OCO6)O

Canonical SMILES

C1CN2CC3=C(C=CC4=C3OCO4)C(C2C5=CC6=C(C=C51)OCO6)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.